Cas no 172294-74-5 (2-propylpyridine-4-carbaldehyde)
2-propylpyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-propyl-4-Pyridinecarboxaldehyde
- 4-Pyridinecarboxaldehyde, 2-propyl- (9CI)
- 2-propylpyridine-4-carbaldehyde
- 2-propylisonicotinaldehyde
-
- Inchi: 1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3
- InChI Key: QCPFFDJKMZJPNS-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=C(C=1)CCC
Computed Properties
- Exact Mass: 149.08413
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
2-propylpyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178464-1.0g |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1178464-50mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 50mg |
$948.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-100mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 100mg |
$993.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-250mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 250mg |
$1038.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-500mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 500mg |
$1084.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-1000mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 1000mg |
$1129.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-2500mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 2500mg |
$2211.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-5000mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 5000mg |
$3273.0 | 2023-10-03 | ||
| Enamine | EN300-1178464-10000mg |
2-propylpyridine-4-carbaldehyde |
172294-74-5 | 10000mg |
$4852.0 | 2023-10-03 |
2-propylpyridine-4-carbaldehyde Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-propylpyridine-4-carbaldehyde
Recent Advances in the Study of 2-Propylpyridine-4-Carbaldehyde (CAS: 172294-74-5) in Chemical Biology and Pharmaceutical Research
2-Propylpyridine-4-carbaldehyde (CAS: 172294-74-5) is a significant chemical compound that has garnered attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its pyridine core and propyl substituent, has been explored for its role as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
One of the key areas of research involving 2-propylpyridine-4-carbaldehyde is its use as a building block in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of pyridine-based inhibitors targeting protein kinases. The study revealed that derivatives of 2-propylpyridine-4-carbaldehyde exhibited potent inhibitory activity against specific kinase isoforms, suggesting its potential as a scaffold for anticancer drug development.
In addition to its role in kinase inhibition, 2-propylpyridine-4-carbaldehyde has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv detailed its incorporation into novel Schiff base complexes, which displayed significant activity against multidrug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, highlighting its promise as a lead compound for antibiotic development.
Another notable application of 2-propylpyridine-4-carbaldehyde is in the field of chemical proteomics. A 2024 study in ACS Chemical Biology utilized this compound as a reactive handle for the selective labeling of cysteine residues in proteins. This approach enabled the researchers to map protein-protein interactions in live cells, providing valuable insights into cellular signaling pathways. The study underscored the compound's utility as a chemical probe for studying biological systems.
Despite these promising findings, challenges remain in the optimization of 2-propylpyridine-4-carbaldehyde derivatives for clinical use. Issues such as metabolic stability and bioavailability need to be addressed through further structural modifications. Ongoing research is focused on improving the pharmacokinetic properties of these derivatives while maintaining their biological activity.
In conclusion, 2-propylpyridine-4-carbaldehyde (CAS: 172294-74-5) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Its versatility as a synthetic intermediate and its bioactive potential make it a compound of significant interest for future research. Continued exploration of its derivatives and mechanisms of action is expected to yield further breakthroughs in the coming years.
172294-74-5 (2-propylpyridine-4-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)